Uridine-1',2',3',4',5'-13C5 (9CI)

Description

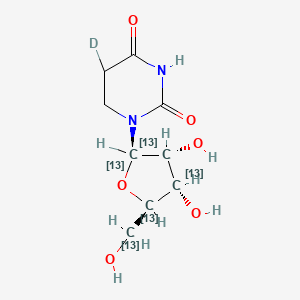

Uridine-1',2',3',4',5'-¹³C₅ (9CI) is a stable isotope-labeled nucleoside in which all five carbon atoms in the ribose sugar moiety are replaced with carbon-13 (¹³C). This compound retains the uracil base and ribose structure of uridine, a key component of RNA. The uniform ¹³C labeling enables precise tracking of uridine incorporation into RNA, metabolic pathways, and nucleotide recycling processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its primary applications span metabolic flux analysis, pharmacokinetic studies, and investigations into RNA synthesis dynamics.

Properties

Molecular Formula |

C9H14N2O6 |

|---|---|

Molecular Weight |

252.19 g/mol |

IUPAC Name |

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1/t1?,4-,6-,7-,8- |

InChI Key |

ZPTBLXKRQACLCR-CVIQRLAESA-N |

Isomeric SMILES |

[2H]C1CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled glucose. The glucose undergoes a series of reactions, including isomerization, phosphorylation, and glycosylation, to form the labeled ribose, which is then coupled with uracil to produce the labeled uridine .

Industrial Production Methods

Industrial production of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form uronic acids.

Reduction: The uracil base can be reduced to dihydrouridine under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Uronic acids and other oxidized derivatives.

Reduction: Dihydrouridine and other reduced forms.

Substitution: Various substituted uridine derivatives depending on the reagents used.

Scientific Research Applications

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is widely used in scientific research due to its labeled nature, which allows for detailed studies in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of uridine-based drugs.

Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow for precise tracking of uridine’s metabolic fate, providing insights into its role in cellular processes. Molecular targets include enzymes involved in nucleotide metabolism and RNA synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Isotope-Labeled Nucleosides

The table below contrasts Uridine-¹³C₅ with other ¹³C-labeled nucleosides, emphasizing differences in base composition, sugar type, and research applications:

| Compound (9CI Designation) | Base | Sugar Type | Isotopic Labeling | Key Applications |

|---|---|---|---|---|

| Uridine-1',2',3',4',5'-¹³C₅ | Uracil | Ribose | 1',2',3',4',5'-¹³C₅ | RNA metabolism, glycobiology |

| Cytidine-1',2',3',4',5'-¹³C₅ | Cytosine | Ribose | 1',2',3',4',5'-¹³C₅ | Phospholipid biosynthesis, DNA/RNA crosstalk |

| (-)-Inosine-1',2',3',4',5'-¹³C₅ | Hypoxanthine | Ribose | 1',2',3',4',5'-¹³C₅ | Purine metabolism, neuroprotection studies |

| Thymidine-1',2',3',4',5'-¹³C₅ | Thymine | Deoxyribose | 1',2',3',4',5'-¹³C₅ | DNA replication tracking, oncology research |

Key Observations :

- Base-Specific Roles: Uridine-¹³C₅’s uracil base distinguishes it from cytidine (cytosine) and inosine (hypoxanthine). Uracil’s absence of a methyl group (unlike thymine) makes uridine specific to RNA, whereas thymidine-¹³C₅ is exclusive to DNA .

- Sugar Backbone : Ribose in uridine vs. deoxyribose in thymidine dictates their roles in RNA and DNA, respectively. Deoxyribose lacks the 2'-hydroxyl group, reducing enzymatic degradation in DNA .

- Isotopic Uniformity : Full ¹³C labeling (vs. partial labeling in derivatives like Uridine-2'-¹³C) ensures comprehensive metabolic tracing, minimizing data variability .

Comparison with Structurally Modified Uridine Derivatives

Uridine-¹³C₅ differs significantly from uridine analogs with functional group modifications. Examples include:

| Compound (9CI Designation) | Structural Modification | Key Properties | Applications |

|---|---|---|---|

| Uridine,3'-azido-2',3'-dideoxy-5-methoxy- | 3'-azido, 2',3'-dideoxy, 5'-methoxy | Chain termination in nucleic acid synthesis | Antiviral research (e.g., HIV inhibition) |

| Uridine, 5'-deoxy- | 5'-deoxyribose | Altered sugar transport kinetics | Nucleoside transporter studies |

| 5-Ethynyl-2'-deoxyuridine | Ethynyl group at C5, deoxyribose | Click chemistry compatibility | DNA replication imaging (proliferation assays) |

Key Distinctions :

- Biological Stability : Deoxyribose derivatives (e.g., 5-Ethynyl-2'-deoxyuridine) resist ribonucleases, making them suitable for DNA studies, unlike ribose-containing Uridine-¹³C₅ .

Research Implications and Uniqueness

Uridine-¹³C₅’s comprehensive labeling provides unparalleled resolution in metabolic studies compared to partially labeled analogs (e.g., Uridine-2'-¹³C). Its ribose structure also differentiates it from deoxyribose-based isotopes like Thymidine-¹³C₅, which are confined to DNA research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.